molecular formula C12H18FN B13029488 (R)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine

(R)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13029488
M. Wt: 195.28 g/mol
InChI Key: KQHOQUHRCHSXJB-NSHDSACASA-N
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Description

®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzaldehyde and 2,2-dimethylpropan-1-amine.

    Reaction Conditions: The key step involves the reductive amination of 4-fluoro-2-methylbenzaldehyde with 2,2-dimethylpropan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired ®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine: The racemic mixture containing both enantiomers.

    1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine: A structurally similar compound lacking the methyl group on the phenyl ring.

Uniqueness

®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific chiral configuration and the presence of both fluorine and methyl substituents on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

(1R)-1-(4-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18FN/c1-8-7-9(13)5-6-10(8)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3/t11-/m0/s1

InChI Key

KQHOQUHRCHSXJB-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@@H](C(C)(C)C)N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(C)(C)C)N

Origin of Product

United States

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